(2Z)-2-[(2-nitrophenyl)imino]-1,3-thiazolidin-4-one
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Overview
Description
(2Z)-2-[(2-nitrophenyl)imino]-1,3-thiazolidin-4-one is a heterocyclic compound that features a thiazolidinone ring with an imine and a nitrophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(2-nitrophenyl)imino]-1,3-thiazolidin-4-one typically involves the condensation of 2-nitroaniline with thiosemicarbazide, followed by cyclization. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(2-nitrophenyl)imino]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The imine group can participate in nucleophilic substitution reactions, where nucleophiles replace the imine nitrogen.
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Oxidation: Hydrogen peroxide or other peroxides under controlled conditions.
Major Products
Reduction: 2-[(2-aminophenyl)imino]-1,3-thiazolidin-4-one.
Substitution: Various substituted thiazolidinones depending on the nucleophile used.
Oxidation: Sulfoxides or sulfones of the thiazolidinone ring.
Scientific Research Applications
(2Z)-2-[(2-nitrophenyl)imino]-1,3-thiazolidin-4-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with enzymes and other proteins, which can provide insights into its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of (2Z)-2-[(2-nitrophenyl)imino]-1,3-thiazolidin-4-one involves its interaction with biological targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the thiazolidinone ring can interact with active sites of enzymes, potentially inhibiting their activity. The imine group can form covalent bonds with nucleophilic residues in proteins, leading to modifications that affect protein function.
Comparison with Similar Compounds
Similar Compounds
2-[(2-nitrophenyl)imino]-1,3-thiazolidin-4-one: Lacks the (2Z) configuration, which can affect its reactivity and biological activity.
2-[(2-aminophenyl)imino]-1,3-thiazolidin-4-one:
2-[(2-nitrophenyl)imino]-1,3-thiazolidin-2-one: Different position of the thiazolidinone ring, which can influence its chemical behavior and interactions.
Uniqueness
(2Z)-2-[(2-nitrophenyl)imino]-1,3-thiazolidin-4-one is unique due to its specific configuration and the presence of both nitrophenyl and imine groups
Properties
IUPAC Name |
2-(2-nitrophenyl)imino-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O3S/c13-8-5-16-9(11-8)10-6-3-1-2-4-7(6)12(14)15/h1-4H,5H2,(H,10,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXBTVODIJNACMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=NC2=CC=CC=C2[N+](=O)[O-])S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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